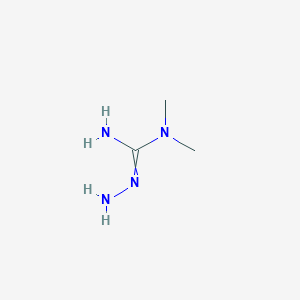![molecular formula C21H23N5O11 B14001254 ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol CAS No. 4788-65-2](/img/structure/B14001254.png)
ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of an ester, an amide, and a nitroaromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol typically involves multiple steps:
-
Formation of Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate
Starting Materials: Ethyl 4-aminobenzoate and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Ethyl 4-aminobenzoate is reacted with acetyl chloride to form ethyl 4-acetylamino benzoate. This intermediate is then reacted with 4-amino-3-oxobutylamine to form ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate.
-
Formation of 2,4,6-Trinitrophenol
Starting Materials: Phenol and a nitrating mixture (concentrated nitric acid and sulfuric acid).
Reaction Conditions: The nitration reaction is carried out at low temperatures to control the formation of the trinitro compound.
Procedure: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitrophenol.
-
Combination of the Two Components
Procedure: The final step involves combining ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the nitration step and large-scale batch reactors for the amide formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the nitro groups.
2,4,6-Trinitrophenol: A nitroaromatic compound with similar reactivity but lacking the ester and amide functionalities.
Uniqueness
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is unique due to its combination of ester, amide, and nitroaromatic functionalities, which confer a distinct set of chemical and biological properties.
Propiedades
Número CAS |
4788-65-2 |
|---|---|
Fórmula molecular |
C21H23N5O11 |
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H20N2O4.C6H3N3O7/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,3,8-10,16H2,1-2H3;1-2,10H |
Clave InChI |
IXANSZHZXOKYKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CN)C(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
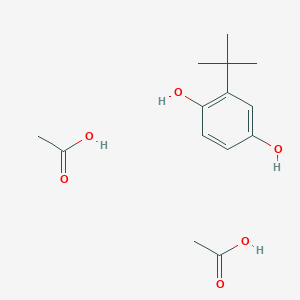
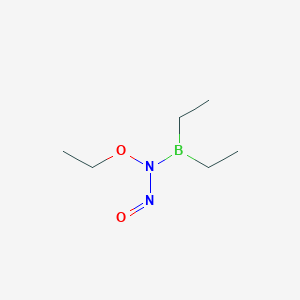
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
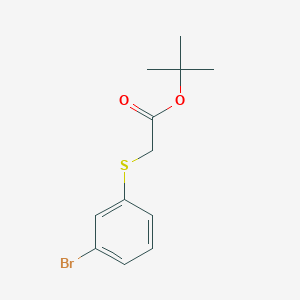

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
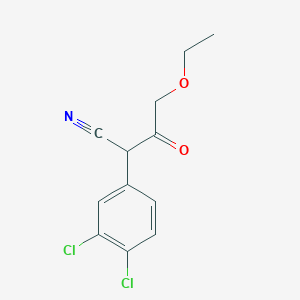

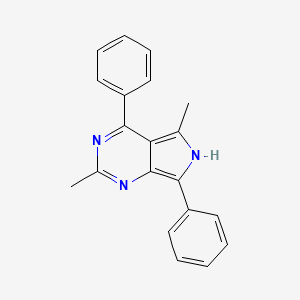
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)

